molecular formula C19H11ClN4 B11986736 2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-76-3

2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine

Katalognummer: B11986736
CAS-Nummer: 114991-76-3
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: YYCJAIBXIHTUDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine is a heterocyclic compound that belongs to the phenazine family. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine typically involves the condensation of 3-chloroaniline with 1,2-diaminobenzene under oxidative conditions . The reaction is often catalyzed by palladium or copper catalysts, which facilitate the formation of the imidazo[4,5-b]phenazine core. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or dimethylformamide, at elevated temperatures (around 100-150°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit different biological activities and chemical properties .

Wissenschaftliche Forschungsanwendungen

2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with cellular targets, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in microbial cells, leading to cell death . In cancer cells, the compound can interfere with cellular signaling pathways, inhibiting cell proliferation and inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its chlorophenyl group enhances its antimicrobial and antitumor activities compared to other phenazine derivatives .

Eigenschaften

CAS-Nummer

114991-76-3

Molekularformel

C19H11ClN4

Molekulargewicht

330.8 g/mol

IUPAC-Name

2-(3-chlorophenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C19H11ClN4/c20-12-5-3-4-11(8-12)19-23-17-9-15-16(10-18(17)24-19)22-14-7-2-1-6-13(14)21-15/h1-10,21H

InChI-Schlüssel

YYCJAIBXIHTUDO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)C5=CC(=CC=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.